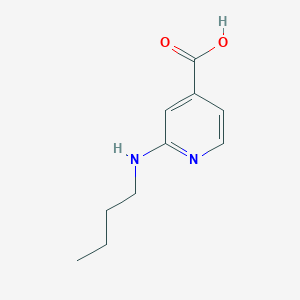

2-(Butylamino)isonicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Butylamino)isonicotinic acid” is a compound that can be understood as a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The “2-(Butylamino)” part suggests the presence of a butylamino group at the 2nd position of the isonicotinic acid.

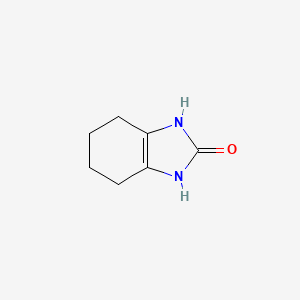

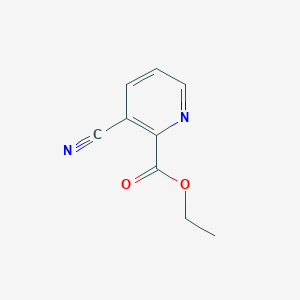

Molecular Structure Analysis

The molecular structure of “2-(Butylamino)isonicotinic acid” can be inferred from its name. It would have the core structure of isonicotinic acid, which is a pyridine ring with a carboxylic acid substituent at the 4-position . Additionally, it would have a butylamino group attached at the 2nd position.科学的研究の応用

1. Solubility Prediction and Physicochemical Property Analysis “2-(Butylamino)isonicotinic acid”, as a derivative of isonicotinic acid, may be used in computational models to predict solubility in various organic solvents and other physicochemical properties. This application is crucial for drug formulation and other chemical processes where solubility plays a key role .

Anticancer Research

Isonicotinic acid esters have been studied for their potential anticancer activities. By extension, “2-(Butylamino)isonicotinic acid” could be synthesized and evaluated for similar biological activities, contributing to the development of new anticancer drugs .

Plant Immune Induction

Derivatives of isonicotinic acid, such as “2-(Butylamino)isonicotinic acid”, may serve as synthetic chemical inducers of plant immunity. These compounds can induce resistance against infections in plants, which is a significant area of research in agricultural science .

Chemical Research and Synthesis

As a chemical compound available for purchase, “2-(Butylamino)isonicotinic acid” can be used in various chemical research projects and synthesis processes. Researchers can explore its reactivity and potential as a building block for more complex molecules .

Plant Resistance Induction Efficacy

Modifications of isonicotinic acids have been shown to induce plants’ natural immune systems. “2-(Butylamino)isonicotinic acid” could be investigated for its phytotoxicity and efficacy in inducing plant resistance, which is valuable for enhancing crop protection .

Safety and Hazards

While specific safety and hazard data for “2-(Butylamino)isonicotinic acid” is not available, it’s important to handle all chemical substances with care. For instance, 2-Aminoisonicotinic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the mycolic acid synthesis pathway in mycobacterium tuberculosis

Mode of Action

It is suggested that isonicotinic acid derivatives may act as prodrugs, being cleaved into isonicotinic acid, which is the bioactive form . The exact interaction of 2-(Butylamino)isonicotinic acid with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Isonicotinic acid derivatives are known to interfere with the synthesis of mycolic acids, crucial components of the cell wall of mycobacterium tuberculosis

Pharmacokinetics

Isoniazid, a derivative of isonicotinic acid, is known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine . The impact of these properties on the bioavailability of 2-(Butylamino)isonicotinic acid needs further investigation.

Result of Action

Isonicotinic acid derivatives are known to inhibit the synthesis of mycolic acids, leading to a weakened cell wall and eventual cell death in mycobacterium tuberculosis

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds

特性

IUPAC Name |

2-(butylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-5-11-9-7-8(10(13)14)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUXMMXRSXRTAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542336 |

Source

|

| Record name | 2-(Butylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylamino)isonicotinic acid | |

CAS RN |

77314-78-4 |

Source

|

| Record name | 2-(Butylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)